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Introduction

SSR149744C, also known as Celivarone, is a non-iodinated benzofuran derivative developed
as a potent antiarrhythmic agent. Structurally related to amiodarone and dronedarone, it was
designed to offer a favorable safety profile by avoiding the iodine-related side effects
associated with amiodarone.[1] Preclinical studies have revealed a multifactorial mechanism of
action, positioning SSR149744C as a compound with properties of all four Vaughan Williams
classes of antiarrhythmic drugs. This technical guide provides a comprehensive overview of the
preclinical data and initial findings for SSR149744C, with a focus on its electrophysiological
effects, underlying mechanisms, and antiarrhythmic potential in various experimental models.

Quantitative In Vitro Electrophysiological Data

The primary mechanism of action of SSR149744C at the cellular level is the blockade of
multiple cardiac ion channels. The following table summarizes the inhibitory concentrations
(IC50) of SSR149744C on various potassium and calcium currents, as determined in isolated
guinea pig cardiomyocytes and transfected Chinese Hamster Ovary (CHO) cells.[2]
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lon Channel Current IC50 (pM) Cell Type

Guinea Pig Cardiomyocytes /

IKr (Rapid delayed rectifier K+)  ~10
CHO Cells

-~ Guinea Pig Cardiomyocytes /
IKs (Slow delayed rectifier K+) ~30

CHO Cells
IK(ACh) (Acetylcholine- 0.09 Guinea Pig Cardiomyocytes /
activated K+) ' CHO Cells

Guinea Pig Cardiomyocytes /
IKv1.5 (Voltage-gated K+) 2.7

CHO Cells

Guinea Pig Cardiomyocytes /
ICa(L) (L-type Ca2+) ~5

CHO Cells

In Vivo Electrophysiological and Hemodynamic
Effects

Studies in chloralose-anesthetized dogs have demonstrated the significant in vivo
electrophysiological and hemodynamic effects of SSR149744C. The data presented below
illustrates the dose-dependent impact of intravenous administration of SSR149744C.[2]
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Parameter Dosage (mgl/kg i.v.) Effect
Sinus Cycle Length 1-10 Dose-dependent prolongation
A-H Interval 1-10 Dose-dependent prolongation
Wenckebach Cycle Length 1-10 Dose-dependent prolongation
Atrial Effective Refractory )

) 1-10 Dose-dependent prolongation
Period (ERP)
Atrio-ventricular Node ERP 1-10 Dose-dependent prolongation
Ventricular ERP, HV, QRS, or -

) 1-10 No significant change

QTc intervals
Arterial Blood Pressure 1-10 Slight decrease
Ventricular Inotropism 1-10 Slight decrease

Antiarrhythmic Efficacy in Preclinical Models

SSR149744C has shown significant efficacy in various in vivo and in vitro models of atrial and

ventricular arrhythmias.[1]
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Arrhythmia . o
Species Route Dosage Key Findings
Model
Terminated AF in
) 100% of animals;
Vagally Induced Anesthetized
S \ 3 and 10 mg/kg Prevented
Atrial Fibrillation Dogs ) o
reinduction in
57%
Low-K+ Medium- Concentration-
) Isolated Guinea
Induced Atrial ) - 0.1to1lpuM dependent
R Pig Hearts _
Fibrillation prevention of AF
Reperfusion- ) Dose-dependent
Anesthetized )
Induced Rat \ 0.1 to 10 mg/kg prevention of
ats
Arrhythmias arrhythmias
Reperfusion- ] Dose-dependent
Anesthetized :
Induced Rat PO 3 to 90 mg/kg prevention of
ats
Arrhythmias arrhythmias
Permanent Left Reduced early
Coronary Artery Conscious Rats PO 30 to 90 mg/kg (0-24 hours)
Ligature mortality

Experimental Protocols

The preclinical evaluation of SSR149744C involved a range of in vitro and in vivo experimental
models to characterize its electrophysiological properties and antiarrhythmic efficacy. Below are
detailed methodologies for the key experiments cited.

In Vitro Electrophysiology: Whole-Cell Patch Clamp in
Transfected CHO Cells

o Objective: To determine the inhibitory effect of SSR149744C on specific cardiac ion channels
(IKr, IKs, IKv1.5).

o Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the genes encoding
the subunits of the target human ion channels were cultured in standard media.
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» Electrophysiological Recording:

o

The whole-cell patch-clamp technique was employed to record ionic currents.

o Cells were perfused with an extracellular solution containing (in mM): NaCl 137, KCl 4,
CaCl2 1.8, MgCI2 1, D-glucose 10, and HEPES 10, with the pH adjusted to 7.4 with
NaOH.

o The intracellular (pipette) solution contained (in mM): KCI 130, MgCI2 1, MgATP 5, HEPES
10, and EGTA 5, with the pH adjusted to 7.2 with KOH.

o Voltage-clamp protocols specific to each ion channel were applied to elicit the respective
currents.

o SSR149744C was applied at various concentrations to the extracellular solution to
determine the concentration-response relationship and calculate the IC50 value.

In Vitro Electrophysiology: Action Potential Recording in
Guinea Pig Papillary Muscle

o Objective: To assess the effect of SSR149744C on cardiac action potential parameters.

o Tissue Preparation: Guinea pigs were euthanized, and the hearts were rapidly excised. The
papillary muscles were dissected from the right ventricle and mounted in a tissue bath.

e Experimental Setup:

o

The tissue was superfused with oxygenated Tyrode's solution at 37°C.

o

The muscle was stimulated at a constant frequency (e.g., 1 Hz) using platinum electrodes.

[¢]

Intracellular action potentials were recorded using sharp glass microelectrodes filled with 3
M KCI.

[¢]

Parameters such as resting membrane potential, action potential amplitude, duration at
90% repolarization (APD90), and maximum upstroke velocity (dV/dtmax) were measured
before and after the application of SSR149744C at various concentrations.
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In Vivo Electrophysiology and Hemodynamics in
Anesthetized Dogs

+ Objective: To evaluate the electrophysiological and hemodynamic effects of SSR149744C in
a large animal model.

e Animal Preparation:
o Beagle dogs were anesthetized with chloralose.

o Catheters were inserted into the femoral artery and vein for blood pressure monitoring and
drug administration, respectively.

o Multipolar electrode catheters were positioned in the heart via the jugular vein for
intracardiac recordings and programmed electrical stimulation.

e Measurements:

o Standard electrocardiogram (ECG) and intracardiac electrograms were continuously
recorded.

o Electrophysiological parameters, including sinus cycle length, A-H interval, H-V interval,
and effective refractory periods (ERP) of the atrium and atrioventricular node, were
measured at baseline and after intravenous administration of SSR149744C.

o Hemodynamic parameters, including arterial blood pressure and left ventricular pressure,
were also continuously monitored.

In Vivo Model of Vagally Induced Atrial Fibrillation in
Anesthetized Dogs

» Objective: To assess the efficacy of SSR149744C in terminating and preventing atrial
fibrillation.

¢ Model Induction:
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o In anesthetized dogs, the cervical vagus nerves were isolated and stimulated electrically
to induce atrial fibrillation (AF).

o Sustained AF was often facilitated by rapid atrial pacing.

e Drug Administration and Assessment:
o Once sustained AF was induced, SSR149744C was administered intravenously.
o The time to conversion to sinus rhythm was recorded.

o After conversion, attempts were made to re-induce AF to assess the prophylactic effect of
the drug.

Signaling Pathways and Mechanism of Action

The multifactorial mechanism of action of SSR149744C involves the modulation of several key
signaling pathways in cardiomyocytes. The following diagrams illustrate these interactions.
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Caption: Multifactorial mechanism of action of SSR149744C.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1668370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The diagram above illustrates the multiple targets of SSR149744C, which include a variety of
cardiac ion channels and receptors. The blockade of potassium channels (IKr, IKs, IKv1.5)
leads to a prolongation of the action potential duration and, consequently, an increase in the
effective refractory period. The inhibition of the L-type calcium current contributes to a reduction
in cardiac contractility (negative inotropy). Furthermore, the antagonistic effects on adrenergic
(al and 1) and angiotensin Il (AT1) receptors lead to a blunting of sympathetic and renin-
angiotensin system-mediated effects, such as vasoconstriction and increased heart rate and
contractility.

In Vitro Characterization In Vivo Evaluation
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Caption: Preclinical experimental workflow for SSR149744C.

This workflow diagram outlines the logical progression of the preclinical evaluation of
SSR149744C. It begins with in vitro studies to characterize the compound's effects at the
cellular and tissue level, followed by in vivo experiments in relevant animal models to assess its
electrophysiological, hemodynamic, and antiarrhythmic properties in a more integrated
physiological system. The data from these studies are then analyzed to build a comprehensive
understanding of the drug's preclinical profile.

Conclusion
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The preclinical data for SSR149744C (Celivarone) demonstrate its action as a multi-channel
and multi-receptor blocker with a broad spectrum of antiarrhythmic activity. Its ability to inhibit
key potassium and calcium channels, coupled with its anti-adrenergic and anti-angiotensin I
effects, provides a strong rationale for its potential efficacy in treating both atrial and ventricular
arrhythmias. The in vivo studies confirm these electrophysiological effects and demonstrate a
favorable hemodynamic profile at therapeutic doses. These initial findings established
SSR149744C as a promising antiarrhythmic agent, leading to its further investigation in clinical
trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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